

# An In-depth Technical Guide to NCX4040: Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

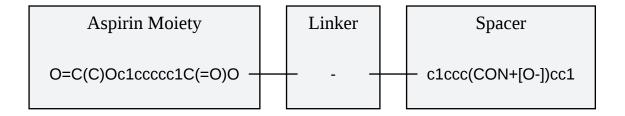
**NCX4040**, also known as NO-aspirin, is a synthetically developed nitro-derivative of aspirin. It belongs to a class of compounds known as nitric oxide (NO)-donating non-steroidal anti-inflammatory drugs (NO-NSAIDs). Structurally, it is the 4-(nitrooxymethyl)phenyl ester of 2-(acetyloxy)benzoic acid.[1][2][3][4][5] This modification allows **NCX4040** to release nitric oxide, a key signaling molecule, in addition to exhibiting the properties of its parent compound, aspirin. This dual mechanism of action contributes to its enhanced therapeutic potential and a potentially improved safety profile compared to traditional NSAIDs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the multifaceted biological activities of **NCX4040**, with a focus on its anti-inflammatory and anticancer effects.

# **Chemical Structure and Properties**

**NCX4040** is chemically designated as 2-(Acetyloxy)benzoic acid 4-[(nitrooxy)methyl]phenyl ester.[3][4] It is a positional isomer of NCX-4016, where the nitrooxymethyl group is located at the para-position of the phenyl ester, in contrast to the meta-position in NCX-4016.[1][6] This structural difference is believed to influence its biological activity.



#### Chemical Structure:



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Caption: Chemical structure of NCX4040.

Physicochemical Properties of NCX4040:

Property	Value	Reference
Molecular Formula	C16H13NO7	[3][4]
Molecular Weight	331.28 g/mol	[3][4][7]
IUPAC Name	2-(acetyloxy)benzoic acid 4- [(nitrooxy)methyl]phenyl ester	[3][4]
SMILES	CC(=O)OC1=CC=CC=C1C(= O)OC2=CC=C(C=C2)CO INVALID-LINK[O-]	
CAS Number	287118-97-2	[3][7]
Solubility	Soluble in DMSO (up to 100 mM)	[7]
Storage	Store at -20°C	[7]

# **Biological Activities and Mechanism of Action**

**NCX4040** exhibits a broad range of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties. Its mechanism of action is complex and involves the synergistic effects of nitric oxide release and cyclooxygenase (COX) inhibition.



### **Anti-inflammatory Effects**

**NCX4040** demonstrates potent anti-inflammatory properties by inhibiting the production of inflammatory mediators. It has been shown to block the production of interleukin-1 $\beta$  (IL-1 $\beta$ ), prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), interleukin-10 (IL-10), and tumor necrosis factor- $\alpha$  (TNF- $\alpha$ ) in human monocytes.[3][4]

#### **Anti-cancer Effects**

A significant body of research has focused on the anti-cancer properties of **NCX4040**. It has been shown to be cytotoxic to a variety of cancer cell lines, including those of the colon, ovary, and prostate.[1][6] The anti-cancer mechanism of **NCX4040** is multifactorial and includes the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

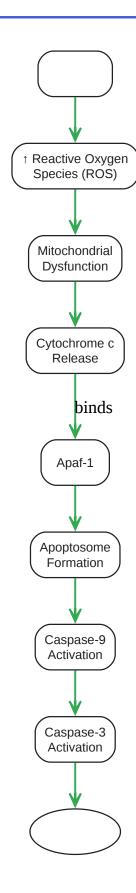
Signaling Pathways Modulated by NCX4040:

**NCX4040** influences several critical signaling pathways involved in cancer progression.

1. Apoptosis Induction:

**NCX4040** is a potent inducer of apoptosis in cancer cells.[6] This process is mediated through both intrinsic and extrinsic pathways.





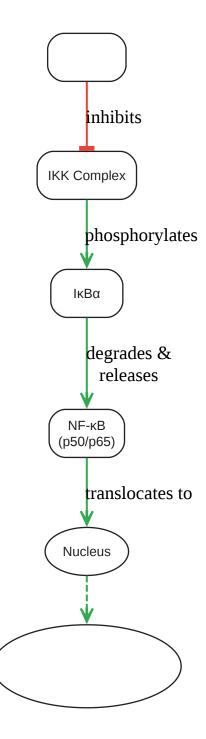
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Caption: Intrinsic apoptosis pathway induced by NCX4040.



#### 2. NF-kB Signaling Pathway Inhibition:

**NCX4040** has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.



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Caption: Inhibition of the NF-кВ signaling pathway by NCX4040.



#### 3. Downregulation of EGFR and STAT3 Signaling:

In cisplatin-resistant human ovarian tumor xenografts, **NCX4040** has been observed to downregulate the expression of phosphorylated EGFR (Tyr845 and Tyr992) and phosphorylated STAT3 (Tyr705, Ser727), thereby sensitizing the cancer cells to cisplatin.

# **Experimental Protocols**

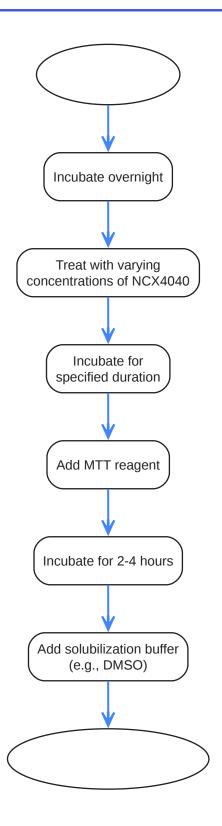
Detailed methodologies for key experiments cited in the literature are provided below.

### **Cell Viability Assay (MTT Assay)**

This assay is commonly used to assess the cytotoxic effects of NCX4040 on cancer cell lines.

Workflow:





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Caption: Workflow for the MTT cell viability assay.

**Detailed Protocol:** 



- Cell Seeding: Cancer cells (e.g., A2780, PC3, HCT116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
- Treatment: The culture medium is replaced with fresh medium containing various concentrations of NCX4040 (typically ranging from 1 to 100 μM). A vehicle control (DMSO) is also included.
- Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.
- Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

### **Western Blot Analysis**

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by **NCX4040**.

#### **Detailed Protocol:**

- Cell Lysis: Cells treated with NCX4040 are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



- Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-EGFR, p-STAT3) overnight at 4°C.
- Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

# **Quantitative Data Summary**

In Vitro Cytotoxicity of NCX4040 in Various Cancer Cell Lines:

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Reference
HCT116	Colon	~10	48	[3]
A2780 WT	Ovarian	~25 (significant viability reduction)	24	[8]
A2780 cDDP (cisplatin- resistant)	Ovarian	~25 (significant viability reduction)	24	[8]
PC3	Prostate	Not specified	-	[6]

Inhibition of Inflammatory Mediators by **NCX4040** in Human Monocytes:[3][4]



Mediator	IC <sub>50</sub> (μM)
IL-1β	0.07
PGE <sub>2</sub>	0.13
IL-10	0.15
TNF-α	0.18

### Conclusion

**NCX4040** is a promising therapeutic agent with a unique dual mechanism of action that combines the properties of aspirin with the controlled release of nitric oxide. Its potent anti-inflammatory and anti-cancer activities, demonstrated through the modulation of multiple key signaling pathways, make it a subject of significant interest for further research and drug development. The detailed experimental protocols and summarized data presented in this guide provide a valuable resource for scientists and researchers investigating the therapeutic potential of **NCX4040**. Further studies are warranted to fully elucidate its complex mechanisms of action and to explore its clinical utility in various disease settings.

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